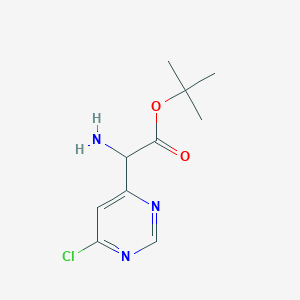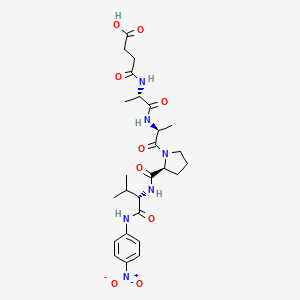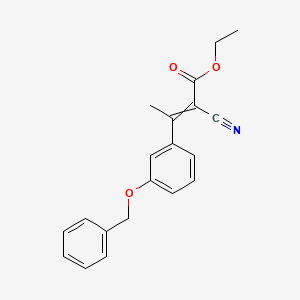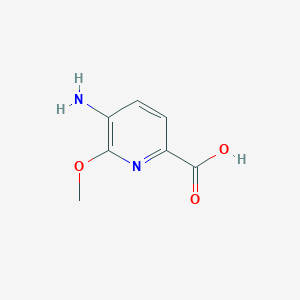
5-Amino-6-methoxypicolinic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Derivatization Reagent in Amino Acid Analysis
A pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety, 6-MOQ-EtOCOOSu, was designed for the analysis of amino acids. This reagent, characterized by its thermal and photostability, enables the sensitive determination of amino acid enantiomers, showing its utility in chiral amino acid analysis through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) systems. This advancement in derivatization chemistry underscores the significant role of 6-methoxy derivatives in enhancing analytical methodologies for amino acids, offering precise and sensitive detection (Oyama et al., 2015).
Synthesis of Enantiopure Compounds
5-Amino-6-methoxypicolinic acid derivatives have been used in the dynamic kinetic resolution for synthesizing enantiopure compounds, such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This process is crucial for the synthesis of modulators of nuclear receptors, showcasing the pivotal role of these derivatives in synthesizing biologically active, enantiomerically pure compounds, which are fundamental in pharmaceutical applications (Forró et al., 2016).
Exploration of Photolabile Precursors
Studies on the photocleavage of 1-Acyl-7-nitroindolines, where 5-amino-6-methoxypicolinic acid derivatives are relevant, have shown that these compounds are valuable as photolabile precursors for carboxylic acids, especially in the context of neuroactive amino acids. Modifications like 4-methoxy substitution have significantly improved the efficiency of photolysis, underscoring the importance of these derivatives in the study and application of photolabile compounds (Papageorgiou & Corrie, 2000).
Development of Fluorescent Labeling Reagents
The compound 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range, stability against light and heat, and significant potential as a fluorescent labeling reagent. This compound's unique characteristics are vital for biomedical analysis, especially in the sensitive determination of carboxylic acids (Hirano et al., 2004).
Propriétés
IUPAC Name |
5-amino-6-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRHSORGLQIRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methoxypicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)
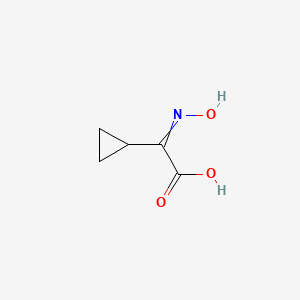


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)
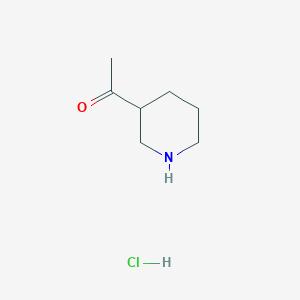
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)
